molecular formula C22H17ClFN5O3 B6551565 N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide CAS No. 1040677-66-4

N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide

Cat. No.: B6551565
CAS No.: 1040677-66-4
M. Wt: 453.9 g/mol
InChI Key: JLJJMGGHJNNDHF-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is a structurally complex molecule featuring a tetrahydropteridin core substituted with a 4-fluorobenzyl group, an acetamide linker, and a 3-chloro-4-methylphenyl moiety.

Key structural attributes include:

  • Tetrahydropteridin-2,4-dione core: A bicyclic system with two ketone groups, which may confer rigidity and hydrogen-bonding capabilities.
  • 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • 3-Chloro-4-methylphenyl acetamide: A halogenated aromatic group that could influence binding affinity through hydrophobic interactions or steric effects.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O3/c1-13-2-7-16(10-17(13)23)27-18(30)12-28-20-19(25-8-9-26-20)21(31)29(22(28)32)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJJMGGHJNNDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substitution Patterns

The tetrahydropteridin core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine (e.g., Example 83 in ) or chromeno[2,3-d]pyrimidine () scaffolds. These heterocycles differ in electronic properties and conformational flexibility:

Compound Heterocyclic Core Key Substituents Molecular Weight (g/mol)
Target compound Tetrahydropteridin-2,4-dione 4-Fluorobenzyl, 3-chloro-4-methylphenyl ~475 (estimated)
Example 83 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl 571.20
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Chromeno[2,3-d]pyrimidine Methoxyphenyl, sulfanyl linker ~535 (estimated)

Key Observations :

  • The tetrahydropteridin core likely exhibits greater polarity due to its two ketone groups compared to sulfur-containing chromeno-pyrimidines () or fused pyrazole-pyrimidine systems (). This may impact solubility and membrane permeability .
  • Fluorine substitution (4-fluorobenzyl in the target vs. trifluoromethyl in ) modulates electronic effects and bioavailability.
Acetamide Linker and Aromatic Substituents

The acetamide group in the target compound is analogous to N-substituted acetamides reported in and –4. For example:

Compound (Source) Aromatic Substituent Acetamide Conformation Biological Relevance (Inferred)
Target compound 3-Chloro-4-methylphenyl Planar amide group (similar to ) Potential enzyme inhibition
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () Dichlorophenyl, pyrazolyl Rotated amide due to steric hindrance Ligand for coordination chemistry
N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide () 4-Methoxyphenyl, sulfanyl Extended conformation with thioether Kinase inhibition (hypothetical)

Key Observations :

  • The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 4-methoxyphenyl (). This could enhance binding specificity in hydrophobic pockets .
  • Planar acetamide groups (as seen in ) facilitate hydrogen bonding with biological targets, whereas steric hindrance (e.g., dichlorophenyl in ) may reduce conformational flexibility .

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